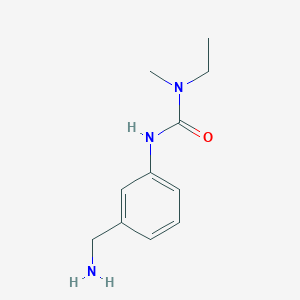![molecular formula C15H10N4O2S B12629151 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile CAS No. 950829-80-8](/img/structure/B12629151.png)
7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound belonging to the pyrimidine family.
Méthodes De Préparation
The synthesis of 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common synthetic route starts with the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 4-methoxyphenyl-2-cyanoacrylate. This intermediate undergoes cyclization with thiourea to yield the desired pyrimidine derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxy group, depending on the reagents used.
Common reagents include acids, bases, and other nucleophiles. Major products formed from these reactions include substituted pyrimidines and other derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms. In medicinal applications, it acts as an inhibitor of specific enzymes or receptors, disrupting cellular processes in target cells. For example, it has been shown to inhibit tyrosine kinase activity, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the epidermal growth factor receptor (EGFR) and other signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidine derivatives such as pyrido[2,3-d:6,5-d’]dipyrimidinone and pyrano[2,3-d]pyrimidine-2,4-dione . Compared to these compounds, 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile exhibits unique properties, such as higher potency in certain biological assays and distinct chemical reactivity .
Propriétés
Numéro CAS |
950829-80-8 |
|---|---|
Formule moléculaire |
C15H10N4O2S |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
7-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H10N4O2S/c1-21-10-4-2-8(3-5-10)11-6-9(7-16)12-13(17-11)18-15(22)19-14(12)20/h2-6H,1H3,(H2,17,18,19,20,22) |
Clé InChI |
HLGLBWDXVAAJNK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C#N)C(=O)NC(=S)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



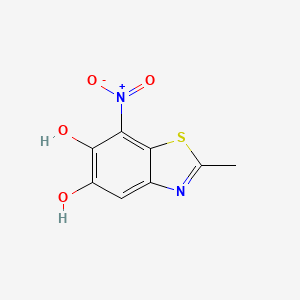
![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
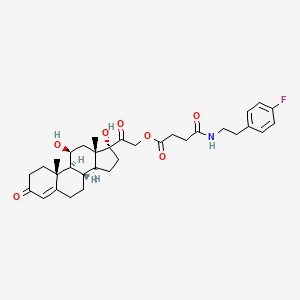
![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
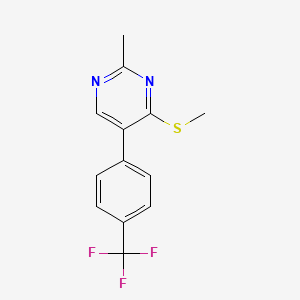
![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
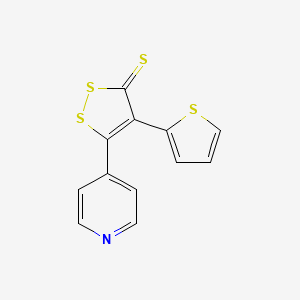
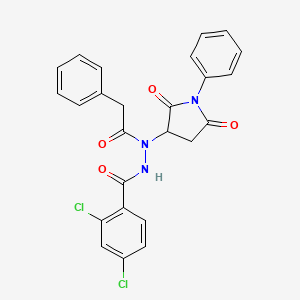
![Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-](/img/structure/B12629129.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
